[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based acetic acid derivative characterized by a substituted tertiary amine group at the 3-position of the pyrrolidine ring. The acetyl-ethyl-amino moiety introduces both lipophilic and hydrogen-bonding properties, making it a versatile scaffold in medicinal chemistry for targeting enzymes or receptors requiring polar and hydrophobic interactions.
Properties
IUPAC Name |
2-[3-[acetyl(ethyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-12(8(2)13)9-4-5-11(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDRJBQSNIWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diamines or Diols
A cyclization reaction using 1,4-dibromopentane with ammonia or amines under high-temperature conditions yields pyrrolidine. For example:
This method, however, lacks stereochemical control and requires post-synthetic resolution.
Proline-Derived Synthesis
Starting from (R)-proline, the carboxylic acid group can be reduced to a hydroxymethyl group, followed by oxidation to introduce the acetic acid moiety. This route preserves chirality but involves multiple steps.
Introduction of the Acetyl-Ethyl-Amino Group
The 3-position substitution necessitates careful regioselective functionalization.
Direct Alkylation/Acylation
Reaction of pyrrolidine with ethyl isocyanate followed by acetylation:
Conditions :
-
Solvent: Dichloromethane or THF.
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Base: Triethylamine (for acetylation step).
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Temperature: 0–25°C.
Reductive Amination
Condensation of pyrrolidin-3-one with ethylamine, followed by reduction and acetylation:
Advantages : Better stereochemical control via chiral catalysts.
Attachment of the Acetic Acid Moiety
The acetic acid group is introduced at the 1-position via alkylation or coupling reactions.
Alkylation with Bromoacetic Acid
Reaction of 3-(Acetyl-ethyl-amino)-pyrrolidine with bromoacetic acid under basic conditions:
Optimization Data :
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 80 | 62 |
| Water | NaOH | 25 | 45 |
| THF | EtN | 60 | 58 |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the pyrrolidine amine:
Advantages : Higher regioselectivity and milder conditions.
Stereochemical Control and Resolution
The (R)-configuration at the 3-position is critical for biological activity. Methods include:
Chiral Auxiliaries
Use of (R)-proline-derived intermediates to transfer chirality.
Enzymatic Resolution
Lipase-catalyzed acetylation to separate enantiomers. For example:
Purification and Characterization
Purification :
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Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
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Chromatography : Silica gel (eluent: CHCl/MeOH 9:1) resolves residual impurities.
Characterization Data :
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H NMR (400 MHz, DO) : δ 1.12 (t, J=7.1 Hz, 3H, CHCH), 2.05 (s, 3H, COCH), 3.41–3.89 (m, 6H, pyrrolidine and CHCOO).
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HPLC : Retention time = 8.2 min (Chiralpak AD-H column, hexane/isopropanol 80:20).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|---|
| Proline Derivatization | 5 | 28 | 99 | Moderate |
| Reductive Amination | 4 | 45 | 92 | High |
| Direct Alkylation | 3 | 60 | 85 | High |
Challenges and Mitigation Strategies
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Racemization : Minimized by using low temperatures during acetylation.
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Side Reactions : Protection of the amine group during acetic acid coupling.
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Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group facilitates peptide bond formation via coupling reagents. This reaction is critical for modifying the compound into bioactive derivatives.
Key findings:
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HATU-mediated coupling with amino acid esters (e.g., L-phenylalanine ethyl ester) produces dipeptides with retained stereochemistry .
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Acetylation occurs selectively at the pyrrolidine nitrogen under mild conditions.
Esterification and Hydrolysis
The carboxylic acid undergoes esterification, while its esters are susceptible to hydrolysis.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl ester formation | SOCl₂, methanol | Methyl ester | 90% | |
| Hydrolysis of esters | 2 N NaOH, methanol, reflux | Free carboxylic acid | 85–90% |
Key findings:
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Saponification of methyl esters proceeds quantitatively under alkaline conditions .
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Esterification with alcohols (e.g., pentanol) requires acid catalysis (e.g., H₂SO₄) .
Nucleophilic Substitution
The pyrrolidine ring participates in alkylation and cyclization reactions.
Key findings:
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Boc-protected amines act as nucleophiles, displacing leaving groups (e.g., triflate) on the pyrrolidine ring .
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Ethylenediamine derivatives facilitate cyclopropane ring synthesis via coupling.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thermal decarboxylation | 180°C, toluene | Pyrrolidine-ethyl-acetamide | 70% | |
| Oxidative decarboxylation | Pb(OAc)₄, DMF, 100°C | Alkenes or ketones | 55% |
Key findings:
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Decarboxylation is temperature-dependent, with byproducts forming above 200°C.
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Lead tetraacetate induces oxidative cleavage, yielding unsaturated compounds .
Complexation with Metal Ions
The compound chelates divalent cations via its amine and carboxylate groups.
| Metal Ion | Conditions | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu²⁺ | pH 7.4, aqueous buffer | 8.2 ± 0.3 | |
| Fe³⁺ | pH 6.0, ethanol/water | 6.7 ± 0.2 |
Key findings:
-
Copper complexes exhibit higher stability than iron, likely due to optimal orbital overlap .
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Chelation modulates bioavailability and redox activity in biological systems .
Biochemical Interactions
Structural analogs demonstrate activity as sodium-calcium exchanger (NCX) modulators:
| Target | Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| NCX1 reverse mode | Inhibition | 12 ± 3 µM | |
| NCX3 forward mode | Activation | 8 ± 2 µM |
Key findings:
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its chiral nature allows for specific interactions with receptors, which is critical for efficacy and safety in pharmacological applications. The presence of the amino group indicates potential activity as a neurotransmitter modulator or analgesic agent, which has been supported by various biological assays evaluating its pharmacological effects.
Key Features:
- Chirality: The (S) configuration enhances selectivity.
- Functional Groups: The combination of the pyrrolidine ring and amino group suggests diverse bioactivity.
Case Studies
- Neuroprotective Effects: Studies have indicated that derivatives of compounds similar to [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may exhibit neuroprotective properties under hypoxic conditions, mimicking stroke scenarios. Such compounds can enhance cell survival rates in primary cortical neurons exposed to oxygen-glucose deprivation (OGD) .
- Interaction Studies: Interaction studies are essential for understanding how this compound engages with biological systems. These studies help elucidate mechanisms of action and therapeutic potential, particularly in the context of neurotransmitter modulation.
Synthetic Approaches
The synthesis of this compound can be achieved through various methods that ensure the retention of its chiral integrity and functional groups. Recent advancements in synthetic chemistry provide efficient pathways for producing this compound while maintaining high yields and purity.
Typical Synthesis Strategies:
- [3 + 2] Annulation Reactions: Efficiently create densely functionalized pyrrolidines.
- Catalyst-Tuned Hydroalkylation: Achieve regioselective and enantioselective outcomes using readily available catalysts.
Mechanism of Action
The mechanism of action of [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies, including binding assays, molecular docking, and in vivo studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Amino Substituents
The following compounds share the pyrrolidine-acetic acid core but differ in substituents, leading to distinct physicochemical and biological properties:
Biological Activity
The compound [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral molecule with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and an acetylated ethyl amino group. These characteristics suggest promising applications in various biological pathways, particularly as a neurotransmitter modulator and analgesic agent. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Structural Characteristics
The molecular structure of This compound is pivotal to its biological activity. The presence of the pyrrolidine ring facilitates interactions with biological targets, while the acetyl and amino groups enhance its pharmacological profile. The (S) stereochemistry may contribute to its specificity in binding to receptors, which is crucial for therapeutic efficacy and safety.
Biological Activity Overview
The biological activity of This compound can be categorized into several key areas:
- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
- Analgesic Properties : Due to its structural analogies with known analgesics, it may exhibit pain-relieving effects.
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound could also possess such activities.
Pharmacological Assays
Biological assays are essential for evaluating the pharmacological effects of This compound . These studies typically assess:
- Dose-response relationships : Understanding how varying concentrations affect biological responses.
- Therapeutic index : Evaluating the safety profile relative to efficacy.
Comparative Analysis with Related Compounds
A comparative analysis reveals insights into the unique biological activities of This compound compared to structurally similar compounds:
| Compound Name | Structure | Key Activity | Unique Features |
|---|---|---|---|
| Pyrrolidine Derivative A | Structure A | Neurotransmitter modulator | Lacks acetyl group |
| Pyrrolidine Derivative B | Structure B | Analgesic | Contains a phenolic hydroxyl |
| Acetamide Analog C | Structure C | Antidepressant | Different ring structure |
This table highlights how the unique combination of functional groups in This compound may enhance its selectivity and efficacy compared to other compounds.
The mechanism by which This compound exerts its biological effects is not fully elucidated but likely involves:
- Interaction with specific receptors or enzymes , modulating their activity.
- Influencing biochemical pathways , potentially leading to therapeutic outcomes in pain management or neuroprotection.
Future Directions
Further research is necessary to fully characterize the biological activity of This compound . Key areas for future investigation include:
- In vivo studies : To assess the therapeutic potential in live models.
- Mechanistic studies : To elucidate specific interactions at the molecular level.
- Clinical trials : To evaluate safety and efficacy in human populations.
Q & A
Q. What synthetic strategies are recommended for preparing [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can purity be validated?
Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrrolidine ring. A plausible route includes:
Pyrrolidine Core Modification : Introduce the acetyl-ethyl-amino group at position 3 via nucleophilic substitution or reductive amination, using ethylamine and acetyl chloride under anhydrous conditions .
Acetic Acid Attachment : Couple the modified pyrrolidine with bromoacetic acid or via carbodiimide-mediated ester hydrolysis .
Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization.
Purity Validation : Employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C) to confirm >95% purity. LC-MS can detect residual solvents or byproducts .
Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?
Methodological Answer:
- Metabolic Stability : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Apply equilibrium dialysis (human plasma, 4 hours) followed by UPLC quantification to calculate unbound fraction .
- Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption, using a pH 7.4 buffer and LC-MS analysis .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidine ring influence the compound’s physicochemical and biological properties?
Methodological Answer:
- LogP Determination : Compare octanol-water partitioning (shake-flask method) of analogs with varying substituents (e.g., acetyl vs. propionyl groups). Increased lipophilicity from the ethyl-amino group may enhance membrane permeability but reduce solubility .
- Bioactivity Correlation : Test analogs in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Pyrrolidine derivatives with bulkier substituents at position 3 often show reduced cytotoxicity, possibly due to steric hindrance at target sites .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with putative targets (e.g., GPCRs), comparing binding affinities across substitution patterns .
Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine-acetic acid derivatives?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed incubation time, serum-free media) to eliminate variability. For example, discrepancies in IC₅₀ values may arise from differences in cell passage number or serum content .
- Metabolite Profiling : Use HR-MS/MS to identify active metabolites that may contribute to observed effects. For instance, deacetylation of the ethyl-amino group could generate a more potent derivative .
- Target Deconvolution : Apply CRISPR-Cas9 knockout screens to identify essential genes mediating the compound’s activity, reducing off-target noise .
Q. What advanced analytical techniques are critical for characterizing stereochemical purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/iPrOH with 0.1% DEA) to resolve enantiomers, ensuring >99% enantiomeric excess .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to validate stereochemistry without crystallization .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?
Methodological Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the acetic acid moiety) to identify essential pharmacophores. Loss of activity in truncated forms would highlight the acetic acid’s role in target binding .
- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., kinase assays). For example, Evocalcet analogs with similar pyrrolidine-acetic acid structures show selectivity for calcium-sensing receptors over off-target GPCRs .
- Dynamic Pharmacophore Modeling : Use molecular dynamics simulations (AMBER) to map interaction hotspots, guiding rational substitutions (e.g., fluorination to enhance binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
